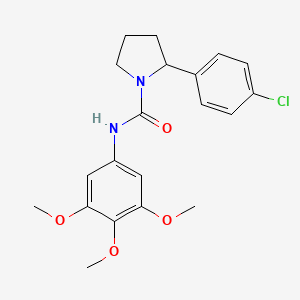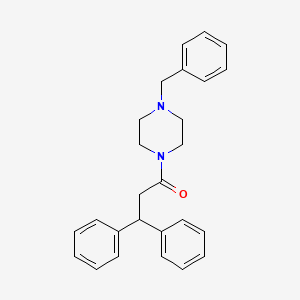
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CT-3, is a synthetic compound that was first synthesized in 1995. CT-3 belongs to the class of compounds known as cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a wide variety of physiological processes, including pain perception, immune function, and mood regulation.
Wirkmechanismus
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide interacts with the endocannabinoid system in the body, specifically with the CB2 receptor. The CB2 receptor is primarily found in immune cells, and is involved in regulating immune function and inflammation. 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide binds to the CB2 receptor, leading to a reduction in inflammation and pain perception.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have antioxidant properties, and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying the endocannabinoid system and the CB2 receptor.
One limitation of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is that it is not very selective for the CB2 receptor, and may also interact with other receptors in the body. This can make it difficult to study the specific effects of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide on the CB2 receptor.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of research could focus on developing more selective CB2 receptor agonists, which would allow for more specific study of the CB2 receptor.
Another area of research could focus on the potential therapeutic applications of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in conditions such as Alzheimer's disease and Parkinson's disease. Further studies could also be conducted to investigate the potential use of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in treating other conditions, such as cancer.
In conclusion, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It interacts with the endocannabinoid system in the body, and has been shown to have analgesic, anti-inflammatory, and antioxidant properties. While there are limitations to its use in lab experiments, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide remains a useful tool for studying the endocannabinoid system and the CB2 receptor, and there are a number of future directions for research on this compound.
Synthesemethoden
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline, followed by reaction with pyrrolidine-1-carboxylic acid. The compound can also be synthesized using other methods, such as the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxyphenethylamine, followed by reaction with pyrrolidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for pain. Studies have shown that 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has analgesic properties, and may be effective in treating both acute and chronic pain.
Another area of research has focused on 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide's potential anti-inflammatory properties. Studies have shown that 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide may be effective in reducing inflammation, and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)22-20(24)23-10-4-5-16(23)13-6-8-14(21)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMOPQGGHVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dimethylphenyl)amino]-4'-methyl-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6120524.png)
![7-[(8-hydroxy-7-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120525.png)
![3-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B6120527.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6120537.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)

![5-methyl-N-({1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6120555.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)
![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![2-(4-{[methyl(2-thienylmethyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6120603.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)